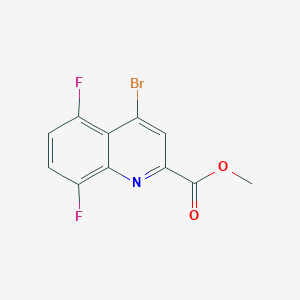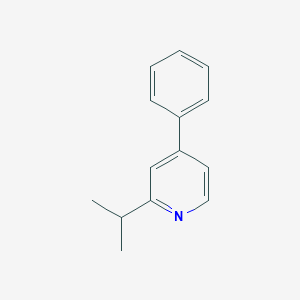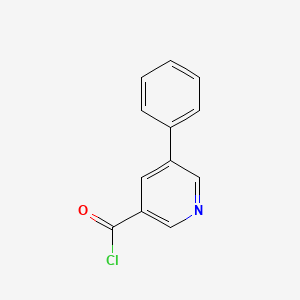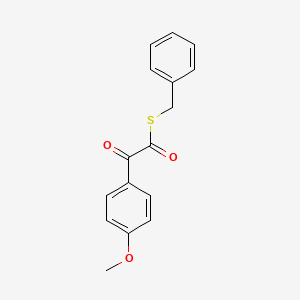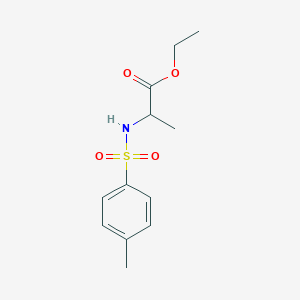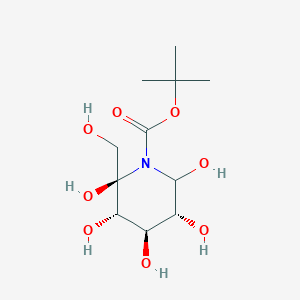![molecular formula C8H5N3 B15200158 Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural framework, which combines a pyrrolo ring fused with a pyrimidine ring, and a carbonitrile group at the third position. This structure imparts the compound with unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One efficient method involves a one-pot three-component coupling followed by an oxidative cyclization reaction . This method allows for the rapid construction of the pyrrolo[1,2-c]pyrimidine core with the formation of multiple bonds in a single reaction sequence.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction may produce pyrrolo[1,2-c]pyrimidine-3-methanol.
科学的研究の応用
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Investigated for its anticancer properties, particularly against liver cancer cells.
Industry: Utilized in the development of new materials with unique optoelectronic properties.
作用機序
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Pyrrolo[2,3-c]isoquinoline:
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile stands out due to its specific structural features and the presence of a carbonitrile group, which imparts unique reactivity and biological activity. Its ability to inhibit kinases and affect cancer cell viability makes it a valuable compound in medicinal chemistry.
特性
分子式 |
C8H5N3 |
|---|---|
分子量 |
143.15 g/mol |
IUPAC名 |
pyrrolo[1,2-c]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H |
InChIキー |
ZDBCHCHMWXOJNA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NC(=CC2=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


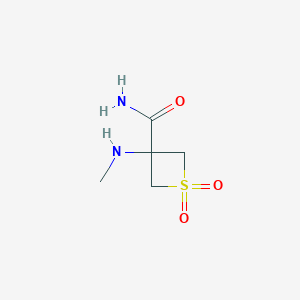
amino]benzoic acid](/img/structure/B15200078.png)
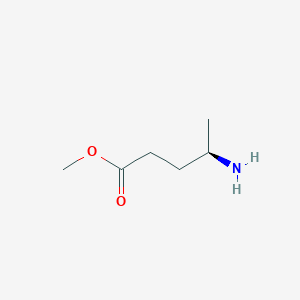

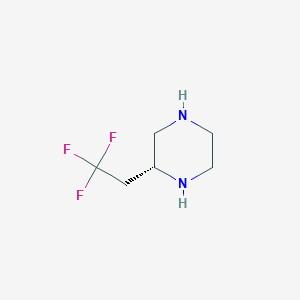
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
